molecular formula C38H56O7 B1231290 Cicloxolone

Cicloxolone

Cat. No.: B1231290
M. Wt: 624.8 g/mol
InChI Key: IPIHZIYZLLMCRF-ZSJZDYJNSA-N
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Description

Cicloxolone is a broad-spectrum antiviral agent known for its complex and non-specific mode of action. It is a triterpenoid compound derived from glycyrrhiza plants, which are commonly known for their medicinal properties. This compound has shown efficacy against various viruses, including herpes simplex virus types 1 and 2, by impairing viral replication and assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cicloxolone can be synthesized through a series of chemical reactions involving the modification of glycyrrhetinic acid, a triterpenoid compound found in licorice. The synthesis typically involves the oxidation of glycyrrhetinic acid to introduce a ketone group, followed by esterification with a carboxylic acid derivative to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Cicloxolone undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form ketone or hydroxyl groups.

    Reduction: Addition of hydrogen atoms to reduce ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other chemical groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Cicloxolone has a wide range of scientific research applications, including:

Mechanism of Action

Cicloxolone is often compared with other triterpenoid compounds such as carbenoxolone. Both compounds exhibit antiviral properties, but this compound is generally more potent against herpes simplex virus. Unlike other antiviral agents, this compound does not directly block viral DNA synthesis but instead affects multiple stages of the viral replication cycle .

Comparison with Similar Compounds

This compound’s unique mode of action and broad-spectrum antiviral activity make it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C38H56O7

Molecular Weight

624.8 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22-,23+,25-,27?,28+,29-,34-,35+,36+,37-,38-/m1/s1

InChI Key

IPIHZIYZLLMCRF-ZSJZDYJNSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H]6CCCC[C@H]6C(=O)O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Synonyms

3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate
cicloxolone
cicloxolone sodium
cicloxolone, (3beta(cis),20beta)-isomer, disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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